molecular formula C8H12N2O3 B1376514 Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate CAS No. 1116656-05-3

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Cat. No. B1376514
CAS RN: 1116656-05-3
M. Wt: 184.19 g/mol
InChI Key: WNZBTCZIIMAMBK-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a chemical compound. It is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound can be determined through various methods such as X-ray diffraction analysis and density functional theory (DFT) calculations . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .


Chemical Reactions Analysis

Pyrazoles, including this compound, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

Synthesis Applications

  • Precursor in Cross-Coupling Reactions : Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is used as a precursor in Sonogashira-type cross-coupling reactions with alkynes, leading to the synthesis of various pyrazole derivatives, including condensed pyrazoles and tetracyclic systems (Arbačiauskienė et al., 2011).
  • Formation of Pyrazole Derivatives : The compound serves as a key component in the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, which have potential applications in various fields, including medicinal chemistry (Beck & Wright, 1987).
  • Synthesis of Pyrazole-5-Amine Derivatives : It's involved in synthesizing pyrazole-5-amine derivatives, which are intermediates in creating new compounds with potential biological activities (Yue et al., 2010).

Chemical Synthesis and Characterization

  • Creation of Pyrazole Hydrazones : this compound is used in the formation of pyrazole hydrazones, important intermediates in the synthesis of various organic compounds (Huang Jie-han, 2008).
  • Synthesis of Partially Hydrogenated Pyrazolo Derivatives : It undergoes cyclocondensation with 1,3-dicarbonyl compounds for synthesizing ethyl 3-oxo-1,2-dihydro-pyrazolo derivatives (Lebedˈ et al., 2012).
  • Structural and DFT Study : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative, was synthesized and analyzed using various spectroscopic methods and density functional theory calculations, providing insights into its physical and chemical properties (Zhao & Wang, 2023).

Novel Compound Synthesis

  • Creation of Pyrazolo[3,4-b]pyridine Derivatives : The compound is used in the synthesis of novel pyrazolo[3,4-b]pyridine products via condensation with activated carbonyl groups (Ghaedi et al., 2015).
  • Intermediate for Pesticides : It's an important intermediate in the synthesis of pesticides like chlorantraniliprole (Ju, 2014).

Mechanism of Action

Target of Action

Pyrazole derivatives, which include ethyl 5-ethoxy-1h-pyrazole-3-carboxylate, are known to have diverse biological activities . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular level.

Action Environment

It is known that the structure of pyrazoles, which includes this compound, can be influenced by environmental factors .

properties

IUPAC Name

ethyl 3-ethoxy-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBTCZIIMAMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4,4-Trichloro-3-oxo-butyric acid ethyl ester (Int 8, 1 eq) and H2NNH2.HCl (1.1 eq) are mixed in EtOH. The resulting mixture is refluxed overnight. The mixture is then evaporated and the obtained crude is purified by chromatography to give Int 9 and 5-ethoxy-2H-pyrazole-3-carboxylic acid ethyl ester (Int 10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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